N-[1-(quinolin-2-yl)piperidin-3-yl]cyclopropanecarboxamide
Description
N-[1-(quinolin-2-yl)piperidin-3-yl]cyclopropanecarboxamide is a complex organic compound that features a quinoline moiety attached to a piperidine ring, which is further connected to a cyclopropanecarboxamide group
Properties
Molecular Formula |
C18H21N3O |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-(1-quinolin-2-ylpiperidin-3-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C18H21N3O/c22-18(14-7-8-14)19-15-5-3-11-21(12-15)17-10-9-13-4-1-2-6-16(13)20-17/h1-2,4,6,9-10,14-15H,3,5,7-8,11-12H2,(H,19,22) |
InChI Key |
OOFOFAJVLVUFCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3C=C2)NC(=O)C4CC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(quinolin-2-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehyde with isonicotinic acid hydrazide in absolute ethanol, in the presence of catalytic amounts of glacial acetic acid . This reaction forms the quinoline-piperidine framework, which can then be further modified to introduce the cyclopropanecarboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency and yield . Solvent-free and catalyst-free methods are also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[1-(quinolin-2-yl)piperidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized using reagents like potassium permanganate.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
N-[1-(quinolin-2-yl)piperidin-3-yl]cyclopropanecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[1-(quinolin-2-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The piperidine ring can enhance the compound’s binding affinity to its targets, while the cyclopropanecarboxamide group may contribute to the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(piperidin-1-yl)quinolin-3-yl]methylene-pyridine-4-carbohydrazide
- Substituted (E)-1-phenyl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones
Uniqueness
N-[1-(quinolin-2-yl)piperidin-3-yl]cyclopropanecarboxamide is unique due to its specific combination of a quinoline moiety, a piperidine ring, and a cyclopropanecarboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
